![molecular formula C10H15BrN2O B1390936 1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine CAS No. 1152543-57-1](/img/structure/B1390936.png)
1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Conformational Analysis and Crystal Structure
- Research into similar compounds reveals insights into their conformational analysis and crystal structure. One study examined a closely related compound, focusing on its conformation in both solid and solution states. The study highlighted techniques like NMR analysis, X-ray powder diffraction, and differential scanning calorimetry to determine the compound's stability, thermal behavior, and polymorphism (Ribet et al., 2005).
Synthesis and Pharmacological Evaluation
- Synthesis and pharmacological evaluation of structurally similar compounds have been extensively researched. One example is the development of aminopyrimidine derivatives as novel 5-HT1A agonists. This process involves intricate chemical synthesis and subsequent evaluation of the compound's potency and metabolic stability (Dounay et al., 2009).
Cholinesterase and Monoamine Oxidase Inhibition
- Some compounds structurally related to 1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine have been studied as cholinesterase and monoamine oxidase inhibitors. These inhibitors are significant in the treatment of neurodegenerative diseases and are synthesized and evaluated for their dual inhibitory properties (Bautista-Aguilera et al., 2014).
Antimicrobial Properties
- Certain derivatives, like the Schiff bases formed from similar furan compounds and triazol-4-amines, have been investigated for their antimicrobial properties. These compounds undergo several chemical reactions, resulting in compounds with potential antimicrobial behavior (Rameshbabu et al., 2019).
Cine-Amination Process
- The cine-amination process involving bromopyrimidines, a reaction relevant to compounds like this compound, has been studied to understand the mechanism and kinetics of such reactions. This process helps to synthesize new derivatives, which are important in various pharmaceutical applications (Rasmussen et al., 1978).
Kinetics and Mechanism in Reactions
- Understanding the kinetics and mechanism of reactions involving secondary alicyclic amines, similar to the structure of this compound, offers insights into the chemical behavior of such compounds. Studies focus on the reaction rates and mechanisms in different conditions, contributing to a deeper understanding of their chemical interactions (Castro et al., 1999).
Synthesis of Piperidine-Containing Compounds
- Research into the synthesis of piperidine-containing compounds, similar to the core structure of this compound, reveals methodologies for creating novel compounds with potential therapeutic applications. These synthesis techniques are crucial for developing new drugs and other chemical entities (Bauer et al., 1976).
Propriétés
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c11-10-2-1-9(14-10)7-13-5-3-8(12)4-6-13/h1-2,8H,3-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJLBGGXUNAEPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


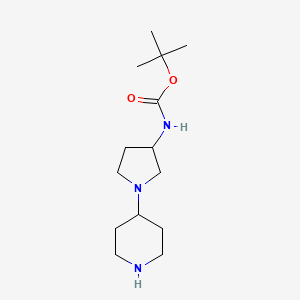
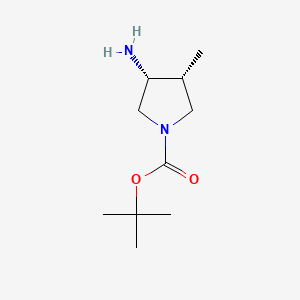
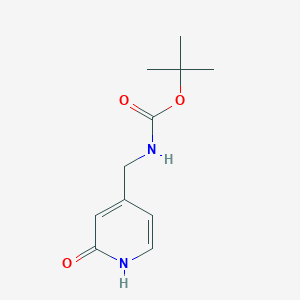
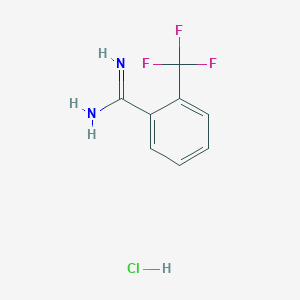
![(2S,3S)-diethyl 6-((tert-butyldimethylsilyl)oxy)-4'-fluoro-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B1390864.png)
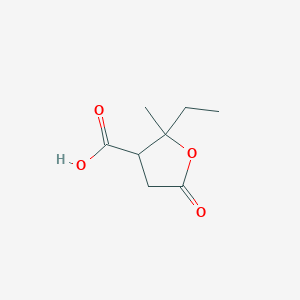
![1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1390867.png)
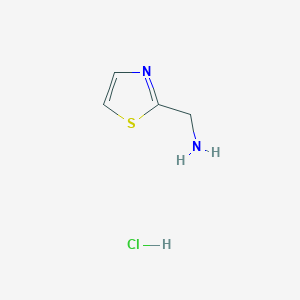
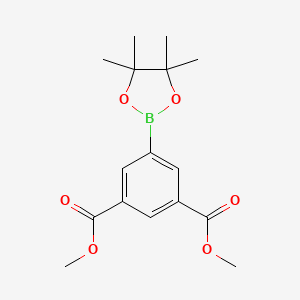
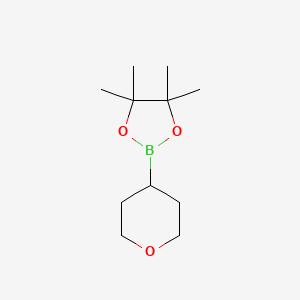

![(S)-N-[(1E)-(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1390874.png)


